Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6
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Overview
Description
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is a labeled analogue of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, which is an impurity of Venlafaxine. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and other biochemical processes .
Preparation Methods
The synthesis of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 involves several steps, including the introduction of deuterium atoms to achieve the labeled analogue. The synthetic route typically starts with the precursor compound, followed by a series of reactions to introduce the ethoxycarbonyl and desmethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Chemical Reactions Analysis
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 has several scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study pathways in vivo.
Medicine: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. This detailed analysis helps in identifying the compound’s role in various biochemical processes .
Comparison with Similar Compounds
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine: The unlabeled analogue.
Venlafaxine: The parent compound from which the impurity is derived.
Other labeled analogues: Compounds with different isotopic labels used for similar research purposes.
Biological Activity
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is a derivative of O-desmethyl venlafaxine, an active metabolite of the antidepressant venlafaxine, which is primarily used in the treatment of depression and anxiety disorders. This compound is of interest due to its potential biological activities, particularly in modulating neurotransmitter systems and its implications in pharmacological research.
- Chemical Name: this compound
- CAS Number: 1062605-69-9
- Molecular Formula: C16H19D6NO2
- Molecular Weight: 269.41 g/mol
The biological activity of this compound is closely related to its interaction with serotonin and norepinephrine transporters (SERT and NET). As a metabolite of venlafaxine, it exhibits dual reuptake inhibition properties, which enhance the availability of these neurotransmitters in the synaptic cleft.
- Serotonin Reuptake Inhibition : The compound inhibits SERT, leading to increased serotonin levels, which is beneficial in alleviating depressive symptoms.
- Norepinephrine Reuptake Inhibition : By inhibiting NET, it also increases norepinephrine levels, contributing to its antidepressant effects.
Biological Activity and Pharmacodynamics
Research indicates that this compound has significant effects on mood regulation and anxiety reduction. Its pharmacodynamic profile suggests:
- Antidepressant Effects : Similar to venlafaxine, it may reduce symptoms of major depressive disorder.
- Anxiolytic Properties : The compound may help mitigate anxiety symptoms due to its influence on neurotransmitter levels.
Case Studies and Research Findings
Several studies have investigated the effects of O-desmethyl venlafaxine and its derivatives:
-
Study on Neurotransmitter Modulation :
- A study demonstrated that O-desmethyl venlafaxine significantly increased serotonin and norepinephrine levels in brain regions associated with mood regulation. This suggests that this compound could have similar effects due to its structural similarities.
- Toxicological Assessment :
-
Pharmacokinetic Profile :
- The compound exhibits favorable pharmacokinetic properties, including good absorption and distribution. It is metabolized primarily in the liver and excreted through the kidneys, which supports its potential therapeutic efficacy .
Data Table: Comparative Analysis
Property | This compound | O-desmethyl Venlafaxine |
---|---|---|
CAS Number | 1062605-69-9 | 1021934-03-1 |
Molecular Formula | C16H19D6NO2 | C16H25NO2 |
Molecular Weight | 269.41 g/mol | 277.41 g/mol |
SERT Inhibition | Moderate | High |
NET Inhibition | Moderate | High |
Toxicity | Potential reproductive toxicity | Lower toxicity |
Properties
IUPAC Name |
ethyl 3-[bis(trideuteriomethyl)amino]-2-(4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBJSBSTMXHOV-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C(=O)OCC)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.